molecular formula C19H23FO4 B1218803 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione CAS No. 2991-06-2

9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione

Cat. No. B1218803
CAS RN: 2991-06-2
M. Wt: 334.4 g/mol
InChI Key: IASWIBHERBRGSC-MCRQTLMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Transformation Studies

  • Biotransformation in Equine Subjects : Fluoxymesterone, a compound related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, undergoes metabolic transformation in horses. Major metabolites include 16-hydroxy derivatives, and phase II metabolism involves glucuronide formation, crucial for detecting drug abuse in horses (Stanley, Kent, & Rodgers, 1997).

  • Metabolic Fate in Laboratory Animals : The metabolism of triamcinolone acetonide, a structurally similar compound, has been studied in various animal models. The primary route of excretion differs among species, with significant fecal excretion in dogs, rats, and monkeys. Identification of major metabolites was achieved through comprehensive analytical techniques (Gordon & Morrison, 1978).

  • Intraocular Metabolism : The metabolic transformation of dexamethasone, another related compound, when applied topically to rabbit eyes, led to the formation of a specific metabolite. This finding is significant for understanding ocular drug metabolism (Ichigashira & Yamaga, 1978).

Synthesis and Aromatase Inhibition

  • Synthesis of Fluorine-Containing Derivatives : The synthesis of various fluorine-containing derivatives of androst-4-ene-3,17-dione, including those relevant to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, was achieved. Some of these compounds demonstrate potent aromatase inhibitory properties (Mann & Pietrzak, 1984).

  • Potent Aromatase Inhibitor : 14 alpha-Hydroxyandrost-4-ene-3,6,17-trione, a derivative, was identified as a potent inhibitor of human placental aromatase, indicating its potential application in breast cancer treatment (Yoshihama et al., 1990).

Steroid Synthesis and Fluorination

  • Improved Synthesis Methods : New chemical approaches for the synthesis of 16alpha-hydroxylated androgens, intermediates in the formation of estriol during pregnancy, were developed. This includes the synthesis of compounds structurally related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione (Numazawa & Osawa, 1978).

  • Electrophilic Fluorination of Steroidal Ketones : Research on the fluorination of steroidal α,β-unsaturated ketones, including those related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, has been conducted, contributing to the development of derivatives with potential therapeutic applications (Barton et al., 1982).

Diagnostic Imaging and Radiotherapy

  • Bromine- and Iodine-Substituted Progestins for Imaging : The synthesis and receptor binding affinities of bromine- and iodine-substituted progestins, derived from compounds like 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, were studied. These compounds show potential for diagnostic imaging of PR-positive breast tumors using PET (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).

properties

CAS RN

2991-06-2

Product Name

9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione

Molecular Formula

C19H23FO4

Molecular Weight

334.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,16R)-9-fluoro-16-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17-trione

InChI

InChI=1S/C19H23FO4/c1-17-9-15(23)19(20)12(13(17)8-14(22)16(17)24)4-3-10-7-11(21)5-6-18(10,19)2/h7,12-14,22H,3-6,8-9H2,1-2H3/t12-,13-,14+,17-,18-,19-/m0/s1

InChI Key

IASWIBHERBRGSC-MCRQTLMJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3C[C@H](C4=O)O)C)F

SMILES

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione
Reactant of Route 2
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione
Reactant of Route 3
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione
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9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione
Reactant of Route 5
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione
Reactant of Route 6
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione

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